2-Acetoxy-5-nitrobenzyl chloride
Overview
Description
2-Acetoxy-5-nitrobenzyl chloride is an organic compound with the molecular formula C9H8ClNO4. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of an acetoxy group, a nitro group, and a benzyl chloride moiety, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Acetoxy-5-nitrobenzyl chloride is the active site of the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine.
Mode of Action
This compound is designed to introduce a reporter group near the active site of chymotrypsin . The reporter group can then be used to monitor the activity of the enzyme, providing insights into its function and regulation.
Pharmacokinetics
Its molecular weight (22961700) and LogP (278210) suggest that it may have reasonable bioavailability .
Biochemical Analysis
Biochemical Properties
2-Acetoxy-5-nitrobenzyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as chymotrypsin, where it introduces a reporter group near the active site . This interaction is crucial for studying enzyme kinetics and mechanisms. The compound’s ability to form covalent bonds with specific amino acid residues in proteins makes it a valuable tool for probing enzyme active sites and understanding protein function.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modifying key proteins involved in signal transduction. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, it can inhibit chymotrypsin by binding to its active site and preventing substrate access . Additionally, this compound can modify transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific enzymes and proteins, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which hydrolyze the acetoxy group to produce 2-hydroxy-5-nitrobenzyl chloride . This metabolic transformation can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-5-nitrobenzyl chloride typically involves starting from 2-chloromethyl-4-nitrophenol and reacting it with acetic anhydride. The reaction conditions usually require a controlled environment to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-5-nitrobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The acetoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while reduction of the nitro group would produce an amino compound .
Scientific Research Applications
2-Acetoxy-5-nitrobenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is employed in the study of enzyme mechanisms, particularly in the modification of active sites.
Medicine: It is used in the development of pharmaceuticals, especially in the synthesis of intermediates for drug molecules.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloromethyl-4-nitrophenol: Shares the nitro and chloromethyl groups but lacks the acetoxy group.
3-Acetoxy-2-methylbenzoic acid: Contains the acetoxy group but differs in the position and presence of other functional groups.
Uniqueness: 2-Acetoxy-5-nitrobenzyl chloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and applications. This versatility makes it a valuable reagent in both research and industrial settings .
Properties
IUPAC Name |
[2-(chloromethyl)-4-nitrophenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIPVVUKAVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047423 | |
Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-32-3 | |
Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005174323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETOXY-5-NITROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9506KY62X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Acetoxy-5-nitrobenzyl chloride interact with chymotrypsin and what are the downstream effects?
A1: this compound is designed to act as a specific reagent for modifying chymotrypsin. While the provided abstract doesn't delve into the specifics of the interaction, it suggests that the compound introduces a "reporter group" near the enzyme's active site. [] This likely involves a covalent modification of the enzyme, potentially at a serine residue within or near the active site. The introduced reporter group could then be used to study various aspects of chymotrypsin's function, such as substrate binding, kinetics, or conformational changes.
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